I, Disulfonimide
Description
General Overview and Research Significance of Disulfonimide Architectures
Disulfonimides, characterized by the R-S(=O)₂-N(H)-S(=O)₂-R' functional group, represent a class of compounds with significant and expanding interest in academic and industrial research. The core of their utility lies in the unique electronic properties conferred by the two strongly electron-withdrawing sulfonyl groups flanking a central nitrogen atom. This arrangement results in a highly acidic N-H proton and a delocalized anionic charge upon deprotonation, leading to a non-coordinating anion. These fundamental characteristics are the basis for their diverse applications.
The research significance of disulfonimide architectures is broad, spanning from catalysis to materials science. In the realm of catalysis, chiral disulfonimides have emerged as powerful Brønsted acids, capable of catalyzing a wide range of asymmetric transformations with high enantioselectivity. rsc.org Their high acidity allows for the activation of substrates that are challenging for other organocatalysts. nih.gov Furthermore, upon silylation, they can act as potent Lewis acid catalysts. acs.org
In materials science, metal salts of disulfonimides, particularly lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), are crucial components of electrolytes for advanced battery technologies, including lithium-ion and solid-state batteries. researcher.life Their high ionic conductivity, thermal stability, and electrochemical stability contribute to enhanced battery performance and safety. chemimpex.com The tunable nature of the R groups in the disulfonimide structure allows for the synthesis of a vast array of ionic liquids with tailored properties like viscosity, and solubility, making them "designer solvents" for various applications, including green chemistry. chemimpex.com The structural diversity and tunable properties of disulfonimides continue to drive innovation in multiple scientific fields.
Table 1: Properties and Applications of Representative Disulfonimide Architectures
| Disulfonimide Type | Key Properties | Primary Research Applications |
| Acyclic Disulfonimides | High acidity, formation of non-coordinating anions. | Precursors for catalysts and ionic liquids. |
| Chiral BINOL-derived Disulfonimides | C₂-symmetry, high Brønsted acidity, tunable steric environment. | Asymmetric organocatalysis (e.g., Mukaiyama aldol (B89426), Friedel-Crafts). sigmaaldrich.com |
| Cyclic Disulfonimides (e.g., o-benzenedisulfonimide) | Enhanced acidity compared to acyclic analogues, rigid structure. | Brønsted acid catalysis, synthesis of heterocyclic compounds. |
| N-Halo Disulfonimides | Halogenating agents. | Synthesis of other sulfonamides and organic compounds. |
| Disulfonimide Metal Salts (e.g., LiTFSI) | High ionic conductivity, thermal and electrochemical stability. | Electrolytes in lithium-ion batteries, solid-state batteries. researcher.life |
| Disulfonimide-based Ionic Liquids | Low volatility, high thermal stability, tunable viscosity and polarity. | Green solvents, electrolytes, catalysis. chemimpex.com |
Historical Development and Key Milestones in Disulfonimide Research
The history of disulfonimide chemistry, while having early roots, has seen a dramatic expansion in recent decades, driven by the discovery of their catalytic potential.
Early Mentions and Synthesis: The fundamental disulfonimide structure has been known for many years, with early reports on related compounds such as cyclic N,N'-dimethylurea disulfonimides appearing in the mid-20th century. A 1967 patent, for instance, described the synthesis of such compounds and noted their acidic nature and potential use as pest control agents and pharmaceuticals. google.com The synthesis of imino-bis sulfuryl halides, key precursors, was described by Appel and coworkers in 1962. google.com
The Rise of Asymmetric Organocatalysis: The "renaissance" of organocatalysis in the early 2000s set the stage for the emergence of disulfonimides as key players. nih.gov While early examples of organocatalysis existed, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s, the field experienced explosive growth with the realization that small organic molecules could be highly effective and enantioselective catalysts. acs.orgwikipedia.org
2006 - Asymmetric Counteranion-Directed Catalysis (ACDC): A pivotal moment in disulfonimide research was the introduction of the concept of Asymmetric Counteranion-Directed Catalysis (ACDC) by Benjamin List and his group. This concept utilizes a chiral counteranion to control the stereochemistry of a reaction. sigmaaldrich.com
2009 - Chiral Disulfonimides as Powerful Catalysts: Building on the ACDC concept, List and coworkers designed and synthesized binaphthyl-based chiral disulfonimides. They demonstrated that these compounds are not only excellent Brønsted acids but can also form highly active N-silyl disulfonimide Lewis acids in situ. These catalysts were shown to be highly effective in the Mukaiyama aldol reaction, achieving high yields and enantioselectivities with unprecedented turnover numbers for an organocatalyst in this reaction. acs.org This work firmly established disulfonimides as a powerful new class of catalysts for asymmetric synthesis.
Expansion of Applications: Following these seminal discoveries, the applications of disulfonimides have rapidly expanded. Research has demonstrated their utility in a wide array of reactions, including Friedel-Crafts alkylations, vinylogous and bisvinylogous Mukaiyama aldol reactions, and three-component syntheses of homoallylic amines. sigmaaldrich.com The development of polymeric disulfonimides has also introduced recyclable and robust heterogeneous catalysts. researchgate.net In parallel, the investigation of disulfonimide salts, particularly LiTFSI, has become central to the development of next-generation energy storage devices.
Emerging Trends and Future Perspectives in Disulfonimide Science
The field of disulfonimide chemistry continues to evolve, with several exciting trends shaping its future trajectory. These trends focus on enhancing catalytic efficiency, developing sustainable chemical processes, and expanding into new application areas through rational design.
Sustainable and Green Chemistry: A significant trend is the application of disulfonimides in green chemistry. granthaalayahpublication.org Their use as organocatalysts avoids the need for often toxic and expensive metal-based catalysts. nih.gov The development of heterogeneous, recyclable disulfonimide catalysts, such as those immobilized on polymers, further enhances their environmental credentials by simplifying catalyst separation and reuse. researchgate.net Disulfonimide-based ionic liquids are also being explored as environmentally benign solvents. chemimpex.com
Advanced Catalyst Design and Computational Studies: The rational design of new disulfonimide catalysts with enhanced activity and selectivity is a major focus. This includes the synthesis of novel chiral scaffolds and the introduction of specific functional groups to fine-tune the catalyst's properties. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, are playing an increasingly important role in understanding reaction mechanisms and predicting the performance of new catalyst designs. acs.org This synergy between synthesis and computation is accelerating the discovery of more efficient catalysts.
Integration with Other Catalysis Modes: The integration of disulfonimide catalysis with other activation modes is a promising area of research. For example, combining disulfonimides with photoredox catalysis is enabling novel reactivity. This dual-catalysis approach allows for the generation of radical intermediates under mild conditions, opening up new avenues for asymmetric synthesis.
Advanced Materials for Energy and Beyond: In materials science, the focus is on developing novel disulfonimide-based electrolytes for next-generation batteries with higher energy densities and improved safety. researcher.life This includes the synthesis of new ionic liquids and solid polymer electrolytes with optimized properties. Beyond energy storage, disulfonimides are being investigated for the preparation of advanced polymers with unique transport properties for applications such as gas separation membranes. researchgate.net
The future of disulfonimide science is bright, with ongoing research poised to deliver more sophisticated catalysts, greener chemical processes, and high-performance materials. The inherent tunability of the disulfonimide scaffold ensures its continued relevance in addressing key challenges in chemistry and materials science.
Table 2: Recent Research Findings in Disulfonimide Science
| Research Area | Key Finding | Significance |
| Heterogeneous Catalysis | A recyclable, polymer-bound disulfonimide showed high activity in Mukaiyama aldol reactions. researchgate.net | Advances the development of sustainable and industrially viable catalytic processes. |
| Asymmetric Catalysis | A chiral disulfonimide catalyzed the asymmetric synthesis of δ-amino-β-ketoester derivatives with excellent yields and enantioselectivities. | Provides a new method for the synthesis of valuable, enantioenriched building blocks for pharmaceuticals. |
| Computational Chemistry | NMR and DFT studies revealed the nature of hydrogen bonding in disulfonimide-substrate complexes, highlighting their flexibility. acs.org | Deepens the fundamental understanding of how these catalysts operate, aiding in the design of more effective catalysts. |
| Ionic Liquids | Binary mixtures of protic ionic liquids based on the bis(trifluoromethanesulfonyl)imide anion showed a wide liquid-state temperature range and high ionic conductivity. | Offers new possibilities for designing electrolytes for devices operating under extreme temperature conditions. |
| Green Chemistry | Dicarboxylic acid-based protic ionic liquids have been designed for the demethylation of lignin, a key component of biomass. mdpi.com | Presents a novel, halogen-free strategy for the high-value utilization of renewable resources. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1050-82-4 |
|---|---|
Molecular Formula |
C18H14N2O4S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-(benzenesulfonylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C18H14N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-14H |
InChI Key |
YODFJCBPGULAKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=CC=C3)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Disulfonimide Scaffolds
Classical and Contemporary Synthetic Routes to Disulfonimides
The construction of the disulfonimide core can be achieved through several synthetic transformations, ranging from traditional condensation reactions to more modern electrochemical approaches.
Approaches via Diazotization of Aromatic Amino Acids
The diazotization of aromatic amino acids provides a pathway for the synthesis of aromatic disulfonimides, particularly 1,2-disulfonimides. This method typically involves converting an aromatic amino group into a diazonium salt, which is then subjected to a reaction that introduces a sulfonyl group.
Most reported syntheses of 1,2-disulfonyl chlorides, which are key precursors, rely on the diazotization of corresponding aromatic amino acids. rsc.org One common strategy involves the diazotization of an aminosulfonic acid. The resulting diazonium group is then substituted with sulfur dioxide, often catalyzed by a copper salt, to form a second sulfonic acid group. rsc.org Subsequent chlorination of the resulting disulfonic acid yields the desired 1,2-disulfonyl chloride. rsc.orgrsc.org
An alternative approach involves the diazotization of an aminocarboxylic acid. rsc.org This is followed by the decomposition of the diazonium salt to form an aryne intermediate. The aryne then reacts with carbon disulfide to generate a 1,2-dithiol, which can be oxidized in the presence of chlorine to the corresponding 1,2-disulfonyl chloride. rsc.org While potentially less time-consuming, this method can be sensitive to the presence of electron-withdrawing groups on the precursor molecule. rsc.org
Condensation Reactions of Sulfonyl Chlorides with Amines
The most widely employed and versatile method for synthesizing disulfonimides is the condensation reaction between sulfonyl chlorides and primary amines or sulfonamides. ijarsct.co.incbijournal.com This popularity stems from the broad commercial availability of a wide array of sulfonyl chloride and amine starting materials. cbijournal.com
The general synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.incbijournal.com For the preparation of N-alkyl-N,N-disulfonimides, standard procedures reacting the parent amine with a sulfonyl chloride have been utilized to achieve high yields, often between 76-99%. datapdf.com The reaction is typically facilitated by a base such as pyridine (B92270) or sodium carbonate to neutralize the hydrochloric acid formed as a byproduct. ijarsct.co.incbijournal.com
A stepwise approach can also be used, which is particularly useful for creating unsymmetrical disulfonimides. In this method, a primary amine is first reacted with one equivalent of a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then treated with a second, different sulfonyl chloride to yield the final unsymmetrical disulfonimide. datapdf.com
The reaction conditions, including the choice of base and solvent, can be optimized to improve yields. For example, some sulfonamides have been synthesized in high yields using sodium carbonate in an aqueous medium at room temperature. ijarsct.co.in
Table 1: Examples of Disulfonimide Synthesis via Condensation
| Amine/Sulfonamide | Sulfonyl Chloride | Base | Yield (%) |
|---|---|---|---|
| Primary Amines | Aryl Sulfonyl Chlorides | Pyridine | High |
| N-Boc-Amino Sulfones | Silyl (B83357) Ketene (B1206846) Acetals | Chiral Disulfonimide | Excellent |
| Aniline | Benzene (B151609) Sulfonyl Chloride | Pyridine | 100 |
| p-Toluidine | Tosyl Chloride | Pyridine | Quantitative |
Data compiled from various studies. cbijournal.comorganic-chemistry.org
Electrochemical Synthesis of Disulfonamide Derivatives
Electrochemical methods are emerging as a sustainable and efficient alternative for synthesizing complex organic molecules, including derivatives of disulfonimides. nih.gov These techniques can generate radical intermediates under mild conditions, avoiding the need for stoichiometric oxidants or reductants. nih.gov
Recent research has demonstrated the use of paired electrolysis for the decarboxylative cyanation of amino acids, showcasing the potential of electrochemical methods in functional group transformations relevant to complex molecule synthesis. kaust.edu.sa While direct electrochemical synthesis of acyclic disulfonimides is a developing area, related transformations have been successfully established. For instance, a new electrochemical method for the annulative amino-ketalization and amino-oxygenation of 1,6-enynes with disulfonimides has been reported. rsc.org
Furthermore, enantioselective nickel-catalyzed electrochemical reactions have been developed, highlighting the potential for asymmetric synthesis using these methods. nih.govkaust.edu.sa These advancements suggest that electrochemical strategies could provide novel and green routes to various disulfonimide structures in the future.
Synthesis of Specific Disulfonimide Classes
The general synthetic methods can be adapted and optimized for the preparation of specific classes of disulfonimides, such as those with particular aromatic substitution patterns or chiral elements for asymmetric catalysis.
Aromatic 1,2-Disulfonimides and Precursors
Aromatic 1,2-disulfonimides are notable for their unique structural and electronic properties. Their synthesis generally relies on the reaction between a 1,2-disulfonyl chloride and an amine. rsc.orgrsc.org However, obtaining the 1,2-disulfonyl chloride precursors can be challenging due to the steric hindrance of having two adjacent bulky sulfonyl chloride groups. rsc.org
The primary routes to these precursors involve the diazotization of aromatic 1,2-amino acids, as detailed in section 2.1.1. rsc.orgrsc.org For example, the synthesis of 4-methyl-1,2-benzenedisulfonic acid can be achieved through the diazotization of 2-amino-5-methyl-benzenesulfonic acid (AMBSA), followed by nucleophilic substitution of the diazo group with SO₂. rsc.orgresearchgate.net The resulting disulfonic acid can then be chlorinated to the disulfonyl chloride, which is subsequently condensed with an amine. rsc.orgrsc.org
The synthesis of dicarboxy-terminated 1,2-disulfonimides has also been explored, for instance, by the condensation of 3,4-dichlorosulfonyl-benzoic acid with p-aminobenzoic acid. rsc.org These functionalized disulfonimides are of interest as monomers for high-performance polymers.
Chiral Disulfonimides: Design and Enantioselective Synthesis
Chiral disulfonimides have gained significant attention as highly effective organocatalysts for a wide range of asymmetric transformations. nih.govrsc.org Their design often incorporates a pseudo-C₂-symmetric backbone, which creates a well-defined chiral environment around the acidic N-H proton.
The enantioselective synthesis of these catalysts can be achieved in several ways:
From Chiral Precursors: A common strategy involves using a chiral starting material, such as a derivative of the BINOL (1,1'-bi-2-naphthol) scaffold. For example, a BINOL-derived chiral disulfonimide with 4-methyl-3,5-dinitrophenyl substituents at the 3- and 3'-positions has been developed and shown to be highly effective in asymmetric Mukaiyama-Mannich reactions. researchgate.net
Catalyst-Controlled Asymmetric Synthesis: Chiral disulfonimides themselves are used to catalyze the formation of other chiral molecules with high enantioselectivity. organic-chemistry.org They have been successfully employed in asymmetric Mannich reactions, Friedel-Crafts alkylations, and Mukaiyama aldol (B89426) reactions. organic-chemistry.orgsigmaaldrich.com For instance, a chiral disulfonimide efficiently catalyzes the asymmetric Mannich reaction of silyl ketene acetals with N-Boc-amino sulfones, providing excellent yields and enantioselectivities. organic-chemistry.orgresearchgate.net This versatility is often attributed to a mode of action known as asymmetric counteranion-directed catalysis (ACDC). rsc.orgsigmaaldrich.com
Immobilization for Reusability: To improve their practical utility, chiral disulfonimides have been immobilized on solid supports. For example, a chiral 1,2-benzenedisulfonimide has been immobilized on silica (B1680970) gel and used as a heterogeneous catalyst in asymmetric Passerini reactions, demonstrating excellent enantioselectivity and the ability to be recovered and reused. scispace.com
Table 2: Applications of Chiral Disulfonimide Catalysts
| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) |
|---|---|---|---|
| Mukaiyama Aldol Reaction | BINOL-derived Disulfonimide | Aldehydes, Silyl Enol Ethers | Up to 94% |
| Friedel-Crafts Alkylation | BINOL-derived Disulfonimide | Imines, Indoles | High |
| Mannich Reaction | BINOL-derived Disulfonimide | Silyl Ketene Acetals, N-Boc-amino sulfones | Up to 98% |
| Passerini Reaction | Silica-immobilized 1,2-Benzenedisulfonimide | Aldehydes, Carboxylic Acids, Isocyanides | Excellent |
Data compiled from various studies. researchgate.netsigmaaldrich.comscispace.com
Polymeric Disulfonimides: Monomer Synthesis and Polymerization
The creation of polymeric disulfonimides hinges on the successful synthesis of suitable monomers containing the disulfonimide functional group. These monomers are designed to undergo polymerization, typically through polycondensation reactions, to form high-molecular-weight polymers. A common strategy involves the synthesis of a dicarboxylic acid or dicarbonyl chloride monomer that incorporates a 1,2-disulfonimide fragment. rsc.orgresearchgate.net This approach is analogous to the routes used for synthesizing well-known high-performance polymers like poly(amide-imide)s. rsc.org The reaction between carbonyl chlorides and amines is a well-studied and highly selective process commonly used in polycondensation to yield high-molecular-weight polymers. rsc.org
One synthetic approach starts with the diazotization of an amino-benzenesulfonic acid, such as 2-amino-5-methyl-benzenesulfonic acid (AMBSA). rsc.orgresearchgate.net This is followed by a nucleophilic substitution of the diazo group with sulfur dioxide, leading to a 1,2-benzenedisulfonic acid derivative. rsc.orgresearchgate.net This disulfonic acid is then chlorinated to form the corresponding 1,2-disulfonyl chloride. The disulfonyl chloride can then be reacted with an amine to form the disulfonimide ring. rsc.org For instance, 4-methyl-N-(p-methyl)-benzene-1,2-disulfonimide (DSI-Me) can be synthesized with good yields from the condensation of the corresponding disulfonyl chloride and p-toluidine. rsc.org
Researchers have also synthesized novel non-fluorinated sulfonimide functionalized polyamide (SPA) polymer electrolytes from aromatic sulfonimide monomers, which exhibit superior thermal stability and superacidity. researchgate.net Additionally, poly(benzophenone)s membranes containing sulfonyl imide groups have been prepared via C-C coupling polymerization using a Ni(0) catalyst. researchgate.net
Cyclic Anion Hexafluoropropane-1,3-Disulfonimides
A notable example of a specialized disulfonimide is the cyclic anion hexafluoropropane-1,3-disulfonimide (HFDF⁻). oup.comresearchgate.net The potassium salt of this anion, KHFDF, has been identified as a promising electrolyte component for high-voltage potassium-metal batteries. oup.comresearchgate.net The synthesis of this class of cyclic perfluoroaliphatic disulfonimides has been known for several decades. oup.com
The general synthetic pathway involves several key steps. It begins with a suitable fluorinated propane (B168953) precursor which undergoes sulfonation to introduce the sulfonyl groups. This is followed by the formation of the disulfonimide ring through a reaction with a nitrogen source, such as ammonia (B1221849) or an amine. For the potassium salt, the final step is a treatment with a potassium base like potassium hydroxide (B78521) or potassium carbonate. The cyclic structure of the HFDF⁻ anion is believed to enhance ionic dissociation and interfacial stability. This cyclic design, substituting the trifluoromethyl groups of a linear analogue like TFSI⁻ with a -(CF₂)₃- bridge, enhances passivation capabilities and contributes to its high-voltage stability. oup.comrsc.org
Table 1: Synthesis Parameters for 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt
| Parameter | Typical Range | Notes |
| Temperature | 0°C to 80°C | Controlled to prevent decomposition. |
| Solvent | Acetonitrile, Dichloromethane | Polar aprotic solvents are favored. |
| Reagents | Trifluoromethanesulfonic acid, Chlorosulfonic acid, Ammonia/Amines, Potassium Hydroxide/Carbonate | Key reactants for fluorination, sulfonation, cyclization, and salt formation. |
Functionalized Fluorene (B118485) and Paracyclophane Disulfonimides
The synthesis of disulfonimides integrated into complex molecular architectures like fluorene and paracyclophane represents an advanced area of synthetic chemistry. These structures are of interest for their unique electronic and stereochemical properties.
Fluorene Disulfonimides: The synthesis of functionalized fluorene derivatives often serves as a precursor to more complex structures. For example, various 9,9-disubstituted fluorene derivatives can be synthesized, which could then be further functionalized to include sulfonyl or disulfonimide groups. rsc.org A general approach would involve the synthesis of a fluorene core bearing two sulfonyl chloride groups. This could be achieved through electrophilic substitution reactions on the fluorene ring system. Subsequent reaction of the resulting disulfonyl chloride with a primary amine would yield the desired fluorene-based disulfonimide. Chiral disulfonimides have been shown to be powerful organocatalysts, and incorporating them into a fluorene scaffold could lead to novel catalytic systems. rsc.orgbeilstein-journals.orgnih.gov
Paracyclophane Disulfonimides: [2.2]Paracyclophanes are compounds with two benzene rings held in a parallel, face-to-face arrangement, leading to significant ring strain and unique planar chirality. dicp.ac.cnbeilstein-journals.org The functionalization of this scaffold to include disulfonimide moieties has been reported. The synthesis of N-substituted [2.2]paracyclophane-4,15-disulfonimides starts from [2.2]paracyclophane-4,15-disulfonic anhydride (B1165640). researchgate.net This anhydride can be reacted with various primary amines (such as n-propylamine, isopropylamine, cyclopropylamine, and phenylamine) to yield the corresponding cyclic N-substituted disulfonimides. researchgate.net The synthesis of the precursor diacid, 4,12-dicarboxy[2.2]paracyclophane, is a crucial step, which can then be converted to other functional groups. beilstein-journals.org These complex, planar chiral structures have potential applications in asymmetric synthesis and materials science. dicp.ac.cnbeilstein-journals.org
Challenges and Innovations in Disulfonimide Synthesis
The synthesis of disulfonimides is not without its difficulties. Researchers have encountered challenges related to obtaining key starting materials and ensuring the stability of the final product during synthesis.
Strategies for Difficult-to-Obtain Sulfonyl Chlorides
A primary challenge in the synthesis of many disulfonimides, particularly aromatic 1,2-disulfonimides, is the difficulty in obtaining the necessary 1,2-disulfonyl chloride precursors. rsc.orgrsc.org The steric hindrance of having two bulky sulfonyl chloride groups in adjacent positions on a benzene ring makes their synthesis challenging. rsc.orgrsc.org
Several strategies have been developed to address this:
Diazotization of Amino Sulfonic/Carboxylic Acids: A common route is based on the diazotization of aromatic 1,2-amino sulfonic acids or 1,2-amino carboxylic acids. rsc.orgrsc.org In one approach, the diazotization of an amino sulfonic acid is followed by a nucleophilic substitution of the diazonium group with SO₂ to form a second sulfonic acid group. The resulting disulfonic acid is then chlorinated. rsc.orgrsc.org
Sandmeyer-Type Reactions: The Sandmeyer-type reaction, which uses copper salts as catalysts, can convert arenediazonium salts in the presence of sulfur dioxide to the corresponding sulfonyl chlorides. mpg.de However, this method can suffer from low-to-moderate yields and the formation of side products like chloroarenes and disulfides. mpg.de
Oxidative Chlorination: Another strategy is the oxidative chlorination of thiols or disulfides. researchgate.netnih.gov Various reagents can be used for this transformation, including H₂O₂/SOCl₂, N-chlorosuccinimide (NCS), and systems like HNO₃/HCl/O₂ in a flow reactor. researchgate.netorganic-chemistry.org These methods provide direct routes from more readily available sulfur compounds to sulfonyl chlorides.
From Sulfonyl Hydrazides: A simple and rapid method involves the treatment of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield sulfonyl chlorides or bromides, respectively. preprints.org
Sulfur Dioxide Surrogates: To avoid handling gaseous SO₂, solid surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used. organic-chemistry.orgthieme-connect.com
Oxidative Stability Considerations During Synthesis
A significant challenge during the synthesis and functionalization of disulfonimides is the oxidative stability of the molecule. The disulfonimide ring itself can be susceptible to degradation under certain oxidative conditions. rsc.orgrsc.org
As noted, attempts to oxidize methyl groups on a benzene-1,2-disulfonimide ring using potassium permanganate (B83412) were unsuccessful because the disulfonimide cycle could not withstand the oxidation conditions. rsc.orgrsc.org This instability necessitates careful planning of synthetic routes to avoid harsh oxidation steps after the formation of the disulfonimide ring.
In the context of developing materials for applications like lithium-ion batteries, electrochemical oxidative stability is crucial. Research into Fluorinated Aryl Sulfonimide Tagged (FAST) salts has shown that the stability of the disulfonimide anion can be tuned. uchicago.edu Replacing electron-donating groups with electron-withdrawing fluorine atoms on the aryl ring of the sulfonimide can increase the electrochemical oxidative stability. uchicago.edu For instance, derivatives with more fluorine atoms or fewer electron-rich alkoxide groups generally exhibit higher oxidative stability, making them more suitable for high-voltage applications. uchicago.edu The electrochemical oxidation of sulfinic acids can also lead to the formation of sulfonyl radicals, which then dimerize to form disulfones, highlighting another potential reaction pathway under oxidative conditions. researchgate.net
Catalytic Applications of Disulfonimides in Asymmetric Organic Transformations
Disulfonimides as Organocatalysts
Disulfonimides function as potent organocatalysts, primarily leveraging their acidic properties in different activation modes to facilitate stereoselective reactions.
Disulfonimides are strong Brønsted acids, a characteristic that enables them to catalyze a variety of chemical transformations. thieme-connect.compku.edu.cn Their acidity surpasses that of widely used chiral phosphoric acids (CPAs), allowing them to activate weakly basic substrates that are often challenging for other catalysts. researchgate.net This enhanced acidity has proven effective in reactions such as the asymmetric reduction of imines and the Torgov cyclization. pku.edu.cneuropa.eu
A significant application of their Brønsted acidity is in the enantioselective reduction of N-alkyl and even N-H imines using Hantzsch esters as the hydrogen source. researchgate.neteuropa.eu In a particularly challenging example, enantiopure disulfonimides successfully catalyzed the asymmetric reduction of N–H imine hydrochloride salts, a reaction previously considered unfeasible for asymmetric Brønsted acid catalysis. mpg.dempg.de This process works despite the presence of a stoichiometric amount of an achiral acid, delivering primary amine salts with high efficiency and excellent enantioselectivity. mpg.dempg.de This success highlights the potential of DSI-catalyzed Brønsted acid catalysis in a broad range of transformations involving iminium ions. mpg.de
Beyond their role as proton donors, disulfonimides serve as exceptional precatalysts for powerful Lewis acids. researchgate.net In 2009, researchers demonstrated that the in situ silylation of chiral disulfonimides generates strong Lewis acids capable of facilitating a variety of enantioselective silyl (B83357) transfer reactions. mpg.deacs.org This process involves the disulfonimide reacting with a silicon-containing reagent, such as trimethylsilyl (B98337) cyanide, to form an N-silyl disulfonimide, which is the catalytically active species. acs.orgdntb.gov.ua
This strategy of forming an active Lewis acid in situ has been successfully applied to overcome traditional challenges in asymmetric Lewis acid catalysis, such as the need for high catalyst loadings. europa.euuni-koeln.de The silylated DSI catalysts have been employed in numerous reactions, including the Hosomi-Sakurai reaction, hetero-Diels-Alder reactions, and the cyanosilylation of aldehydes. europa.eunih.gov The mechanism involves the generation of a cationic silylium (B1239981) species that pairs with the chiral disulfonimide counteranion, effectively directing the stereochemical outcome of the reaction. europa.euuni-koeln.de This approach has enabled some reactions to proceed with catalyst loadings as low as 1 to 5 mol%, a significant improvement over many metal-based Lewis acid systems. europa.eu
Disulfonimides can also operate through a bifunctional activation mode, where the catalyst interacts with two different reaction components simultaneously to facilitate the transformation. rsc.org This cooperative activation is believed to be crucial for achieving high reactivity and stereoselectivity in certain reactions. rsc.org
Direct spectroscopic evidence for such a mechanism has been observed in the transfer hydrogenation of imines. rsc.org In this process, the disulfonimide catalyst forms a ternary complex by establishing hydrogen bonds with both the imine substrate and the Hantzsch ester reducing agent. rsc.org This dual activation brings the reactants into close proximity within a chiral environment, enhancing the rate and controlling the stereoselectivity of the hydride transfer. rsc.org Kinetic studies in the reduction of N-H imine hydrochloride salts also point towards a bifunctional catalytic activation, suggesting this is a key operational mode for disulfonimides in certain contexts. mpg.dempg.de
Lewis Acid Catalysis with Silylated Disulfonimides
Heterogeneous Disulfonimide Catalysis
The transition from homogeneous to heterogeneous catalysis is a key goal in green chemistry, as it simplifies catalyst separation, enables recycling, and facilitates continuous flow processes. scispace.com Chiral disulfonimides have been successfully immobilized on solid supports to create robust and recyclable heterogeneous catalysts.
A significant development in this area is the creation of a chiral 1,2-benzenedisulfonimide catalyst immobilized on 3-aminopropyl-functionalized silica (B1680970) gel. scispace.com This was achieved by forming a stable amide bond between the catalyst scaffold and the support. scispace.com The resulting heterogeneous catalyst proved highly efficient in an asymmetric three-component Passerini reaction, even when conducted in a deep eutectic solvent (DES), a green reaction medium. scispace.com The catalyst afforded α-acyloxy carboxamides in high yields and with excellent enantioselectivities (average 96% ee). Crucially, the catalyst was easily recovered by simple filtration and could be reused multiple times without any discernible loss of catalytic activity or enantioselectivity. scispace.com
In a different approach, a new polymeric disulfonimide was synthesized from simple commercial reagents. This heterogeneous material demonstrated significantly enhanced reactivity in a Mukaiyama aldol (B89426) reaction compared to standard acidic resins. The polymeric catalyst also showed excellent thermal stability and robustness, allowing for efficient recycling. researchgate.net These examples demonstrate the considerable potential of heterogenized disulfonimide catalysts to provide more sustainable and economically viable solutions for asymmetric synthesis. scispace.com
Table 6: Heterogeneous Disulfonimide Catalysis
| Catalyst System | Support | Application | Key Advantage | Reference |
|---|---|---|---|---|
| Chiral 1,2-Benzenedisulfonimide | Silica Gel | Asymmetric Passerini Reaction | Excellent recyclability, high ee% in DES | scispace.com |
| Polymeric Disulfonimide | Polymer backbone | Mukaiyama Aldol Reaction | Enhanced reactivity, robust, recyclable | researchgate.net |
Comparative Analysis with Other Chiral Brønsted Acids (e.g., Chiral Phosphoric Acids)
Chiral disulfonimides (DSIs) and chiral phosphoric acids (CPAs) are two of the most prominent classes of Brønsted acid organocatalysts, both frequently utilizing the BINOL scaffold. While they share mechanistic similarities, their differing acidities lead to distinct advantages and applications.
The most significant difference is the enhanced Brønsted acidity of DSIs compared to CPAs. researchgate.netscispace.com This higher acidity makes DSIs more potent catalysts for reactions involving substrates that are difficult to activate, where CPAs may be insufficient. researchgate.net A prime example is the enantioselective transfer hydrogenation of N-alkyl imines. While CPAs are highly effective for N-aryl imines, they struggle with N-alkyl imines, resulting in low conversions and poor enantioselectivities. researchgate.netscispace.com In stark contrast, the more acidic DSIs catalyze this transformation with high efficiency and excellent stereocontrol. researchgate.netscispace.com
Spectroscopic and structural studies have shed light on the nature of the catalyst-substrate interactions. NMR studies of complexes between various Brønsted acids and imines revealed that while CPAs form strong, charge-assisted hydrogen bonds, the highly acidic DSIs form complexes with a greater ion-pair character. researchgate.net In DSI/imine complexes, the hydrogen bonds are significantly weaker, and the imine cation exhibits enormous mobility due to the presence of five potential hydrogen bond acceptors on the disulfonimide anion. researchgate.net This flexibility, combined with high acidity, may contribute to the robustness of DSI catalysts with challenging substrates.
While the stronger acidity of DSIs is often an advantage, it is not universally beneficial. For some transformations, the reaction rate can show an inverse relationship with catalyst acidity. For the transfer hydrogenation of N-arylimines, it was found that less acidic CPAs led to faster reactions, whereas more acidic CPAs were slower. researchgate.net This indicates that the optimal catalyst acidity is highly dependent on the specific reaction and substrates, and a delicate balance must be struck between substrate activation and potential catalyst inhibition or side reactions. Therefore, DSIs and CPAs should be viewed as complementary tools in the organocatalyst toolbox, each with its own domain of optimal performance.
Table 7: Comparison of Disulfonimides (DSI) and Chiral Phosphoric Acids (CPA)
| Feature | Chiral Disulfonimides (DSI) | Chiral Phosphoric Acids (CPA) | Reference |
|---|---|---|---|
| Acidity | Higher / Stronger Brønsted Acid | Lower / Weaker Brønsted Acid | researchgate.netscispace.com |
| Catalyst-Substrate Interaction | More ion-pair character, weaker H-bonds | Strong, charge-assisted H-bonds | researchgate.net |
| Transfer Hydrogenation of N-Alkyl Imines | High conversion, excellent enantioselectivity | Low conversion, poor enantioselectivity | researchgate.netscispace.com |
| Optimal Application | Difficult-to-activate substrates (e.g., N-alkyl imines, some aldehydes) | Substrates requiring strong H-bond organization (e.g., N-aryl imines) | researchgate.net |
Mechanistic Investigations and Reaction Dynamics in Disulfonimide Catalysis
Elucidation of Catalytic Cycles and Intermediate Formation
The catalytic cycle of disulfonimide-catalyzed reactions is generally understood to proceed through the formation of key intermediates, primarily binary and ternary complexes. acs.orgrsc.org The elucidation of these transient species has been achieved through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and computational modeling. acs.orgrsc.orgrsc.orgrsc.org
A common catalytic cycle, for instance in the asymmetric transfer hydrogenation of imines, begins with the protonation of the substrate (e.g., an imine) by the DSI catalyst to form a precatalytic binary complex. acs.orgnih.gov This initial step establishes the chiral environment necessary for stereoselective transformation. In this ion-pair complex, the substrate is activated for the subsequent step. acs.org Following the formation of this binary complex, a reagent (e.g., a Hantzsch ester in transfer hydrogenation) is introduced, leading to the formation of a ternary complex. rsc.orgrsc.orgrsc.org It is within this ternary structure that the key bond-forming or bond-breaking event, such as hydride transfer, occurs to yield the product. rsc.orgrsc.org Finally, the catalyst is regenerated and can enter a new cycle. acs.org
In some reactions, such as the cyanosilylation of aldehydes, the DSI acts as a precatalyst. The Brønsted acid DSI reacts with a silylating agent like trimethylsilyl (B98337) cyanide (TMSCN) to generate a silylated disulfonimide. thieme-connect.com This in situ generated species is the catalytically active Lewis acid that activates the aldehyde for nucleophilic attack. thieme-connect.comsigmaaldrich.com The proposed cycle for this reaction involves the interaction of the active Lewis acid catalyst with the aldehyde, followed by the rate-determining C-C bond formation. thieme-connect.comthieme-connect.com
The formation of these intermediates is critical as it provides a lower energy pathway for the reaction, thereby increasing reaction efficiency. catalysis.blog Detailed NMR studies, including NOE and diffusion experiments, have provided the first experimental evidence for the existence of hydrogen-bonded ternary complexes in DSI catalysis, offering invaluable insights into the structures of these late-stage intermediates. rsc.orgrsc.orgrsc.org
Kinetic Studies of Disulfonimide-Catalyzed Reactions
Kinetic investigations are indispensable for a quantitative understanding of reaction mechanisms, providing details on the concentration dependence of reactants and catalysts, and identifying the slowest, rate-determining step of the catalytic cycle. thieme-connect.com
The rate-determining step (RDS) is the bottleneck of the catalytic cycle and its identification is a primary goal of kinetic analysis. In DSI catalysis, the RDS can vary depending on the specific reaction.
Mukaiyama Aldol (B89426) Reaction : For the DSI-catalyzed Mukaiyama aldol reaction, kinetic studies have suggested that the formation of the product iminium species is the rate-determining step. researchgate.net
Cyanosilylation of Aldehydes : In the chiral DSI-catalyzed cyanosilylation of aldehydes with TMSCN, detailed kinetic analysis revealed that the rate-determining step involves the C-C bond formation, with the participation of two molecules of TMSCN in the transition state. thieme-connect.comsciencegate.appchemrxiv.org
Transfer Hydrogenation : For the transfer hydrogenation of imines, it has been proposed that either the E/Z-isomerization of the imine within the binary complex or the formation of the ternary complex could be the rate-determining step. rsc.orgrsc.org In reactions with high isomerization barriers, the reaction barriers from the ternary complex to the transition states become the crucial factor determining enantioselectivity. rsc.orgrsc.org
The analysis of reaction orders provides empirical evidence for the involvement of each species in the rate-determining step.
In the DSI-catalyzed Mukaiyama aldol reaction, the reaction was found to be first order with respect to the catalyst and the silyl (B83357) ketene (B1206846) acetal, and possess a fractional order of 0.55 with respect to the aldehyde. researchgate.net This suggests a reversible binding of the aldehyde to the catalyst prior to the rate-determining step. researchgate.net For a DSI-catalyzed cyanosilylation, a kinetic study found the reaction order for the catalyst to be approximately 1.23, which is close to a first-order dependence. thieme-connect.comrsc.org A more detailed study on the same reaction determined a low reaction order with respect to the aldehyde, again indicating that its activation is likely a fast pre-equilibrium. thieme-connect.commpg.de
The temperature dependence of reaction rates allows for the determination of activation parameters. For the DSI-catalyzed cyanosilylation of 2-naphthaldehyde, the Gibbs energy of activation (ΔG‡) was calculated to be 61 kJ·mol⁻¹ (15 kcal·mol⁻¹) at 273.15 K. thieme-connect.com Such data, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, are crucial for constructing a complete energy profile of the reaction. sciencegate.appchemrxiv.org
| Reaction | Reactant/Catalyst | Reaction Order | Reference |
|---|---|---|---|
| Mukaiyama Aldol | Disulfonimide Catalyst | 1 | researchgate.net |
| Silyl Ketene Acetal | 1 | researchgate.net | |
| Aldehyde | 0.55 | researchgate.net | |
| Cyanosilylation | Disulfonimide Catalyst | ~1.23 | thieme-connect.comrsc.org |
| Aldehyde | Low/Fractional | thieme-connect.commpg.de | |
| TMSCN | 2 | thieme-connect.comchemrxiv.org |
Modern kinetic studies often employ Reaction Progress Kinetic Analysis (RPKA), which uses in situ monitoring techniques like FTIR or NMR to continuously track the concentrations of species throughout the reaction. researchgate.netmt.com This method allows for the rapid acquisition of a comprehensive kinetic profile from a minimal number of experiments. researchgate.net
A novel and efficient method utilizing "progress rates" has been specifically developed to treat kinetic data from DSI-catalyzed reactions monitored by in situ FTIR. thieme-connect.comsciencegate.appchemrxiv.org This approach involves plotting the reaction rate against the concentration of a reactant under various initial conditions to graphically determine the reaction orders for all components. thieme-connect.com This powerful technique was instrumental in uncovering the second-order dependence on TMSCN in the DSI-catalyzed cyanosilylation, a detail that might be missed by more traditional kinetic methods. thieme-connect.comchemrxiv.org
Analysis of Reaction Orders and Activation Parameters
Role of Hydrogen Bonding in Disulfonimide-Substrate/Reagent Complexes
In Brønsted acid catalysis, hydrogen bonding is a fundamental non-covalent interaction that governs both reactivity and stereoselectivity. acs.orgresearchgate.net While strong hydrogen bonds are characteristic of catalysts like chiral phosphoric acids (CPAs), the situation in the more acidic DSI systems is more nuanced. acs.org
Due to the high acidity of disulfonimides, their complexes with substrates like imines exhibit a high ion-pair character. acs.orgmdpi.com One might expect this to preclude significant hydrogen bonding, but detailed NMR spectroscopic analyses (using ¹H and ¹⁵N chemical shifts and ¹JNH coupling constants) have revealed the presence of unexpectedly weak, charge-assisted hydrogen bonds. acs.orgresearchgate.netmdpi.com The high acidity of the DSI catalyst leads to a significant weakening of the hydrogen bond, which acts as a less rigid structural anchor compared to that in CPA complexes. acs.orgresearchgate.net
A key structural feature of the disulfonimide moiety is the presence of multiple hydrogen bond acceptor sites: four oxygen atoms and one nitrogen atom. acs.orgnih.gov This multiplicity of potential interaction sites has profound implications for the dynamics of the catalyst-substrate complex.
Increased Flexibility : The five readily accessible hydrogen-bonding sites allow for enormous mobility of the substrate within the catalyst's chiral pocket. acs.orgmdpi.com This structural flexibility and the associated entropic contributions are distinguishing features of DSI catalysis. acs.org
Hydrogen Bond Switching : In ternary complexes involving the DSI catalyst, an imine, and a Hantzsch ester, NMR and computational studies have uncovered a fascinating "switching" of the hydrogen bond. rsc.orgrsc.orgrsc.org The expected N–H–N hydrogen bond between the protonated imine and the Hantzsch ester can switch to an unexpected O–H–N pattern, where one of the sulfonyl oxygens of the DSI acts as the hydrogen bond acceptor. rsc.orgrsc.org This specific arrangement is believed to facilitate the crucial hydride transfer from the Hantzsch ester in the transition state. rsc.orgrsc.org
Hydrogen Bond Switching Phenomena in Ternary Complexes
In the realm of Brønsted acid catalysis, the formation of intermediate complexes between the catalyst, substrate, and reagent is a critical phase that dictates the reaction's progress and stereochemical outcome. For disulfonimide (DSI) catalysts, the investigation of ternary complexes has unveiled fascinating insights, particularly the phenomenon of hydrogen bond switching. This is especially evident in reactions such as the transfer hydrogenation of imines. rsc.org
Typically, in a binary complex between a DSI catalyst and an imine, a hydrogen bond is expected to form between the acidic proton of the catalyst and the nitrogen atom of the imine (N–H–N). rsc.org However, extensive NMR spectroscopic studies, corroborated by quantum chemistry calculations, have provided direct evidence for a different arrangement within the ternary complex, which also includes a reagent like a Hantzsch ester. rsc.orgresearchgate.net
In these ternary complexes, a previously unobserved hydrogen bond switch occurs. rsc.orgrsc.org Instead of the anticipated N–H–N interaction with the imine, the catalyst's proton engages with one of its own sulfonyl oxygen atoms, which then forms a hydrogen bond with the imine nitrogen (O–H–N). rsc.orgrsc.org This structural rearrangement is significant as it facilitates the subsequent hydride transfer from the Hantzsch ester in the transition state. rsc.orgrsc.org The bifunctional binding of both the substrate and the reagent to the catalyst in this manner is a key feature of the reaction mechanism. rsc.org
This hydrogen bond switching is a consequence of the unique properties of disulfonimides, which possess multiple hydrogen bond acceptor sites (the nitrogen atom and four oxygen atoms). acs.orgacs.org The high acidity of DSIs leads to the formation of ion pairs with very weak hydrogen bonds, allowing for considerable mobility of the substrate within the catalyst's binding pocket. acs.orgacs.org This inherent flexibility, combined with the ability to switch hydrogen bonding modes, helps to explain the robustness of DSI catalysts with a wide range of substrates and their capacity for high stereoselectivity. rsc.orgresearchgate.net The dynamic nature of these weak hydrogen bonds and the resulting structural adaptations within the ternary complex are crucial for understanding the enantioselectivity of the reaction, which is determined by the reaction barriers from the ternary complex to the transition states. rsc.orgrsc.org
Influence of Catalyst and Substrate Electronic and Steric Properties on Stereoselectivity
The stereochemical outcome of reactions catalyzed by chiral disulfonimides is profoundly influenced by the interplay of electronic and steric properties of both the catalyst and the substrate. chinesechemsoc.orgnumberanalytics.com Fine-tuning these properties is a key strategy for achieving high enantioselectivity and diastereoselectivity in a variety of chemical transformations. acs.org
Catalyst Properties:
The structure of the chiral disulfonimide catalyst, particularly the substituents at the 3,3'-positions of the BINOL (1,1'-bi-2-naphthol) backbone, plays a pivotal role in determining stereoselectivity. researchgate.net
Steric Effects: Large, bulky groups at the 3,3'-positions generally create a more defined and sterically hindered chiral environment. researchgate.net This steric hindrance can effectively shield one face of the bound substrate, forcing the nucleophile to approach from the less hindered face, thereby leading to high stereoselectivity. acs.org Computational studies have shown that stereoselectivity is often governed by a balance between repulsive short-range steric effects and attractive long-range dispersion interactions. rsc.org For instance, in the atropselective iodination of 2-amino-6-arylpyridines, a chemoinformatically guided screening identified that 3,3'-alkynyl-DSI catalysts were particularly effective, highlighting the impact of the steric and electronic nature of these specific substituents. researchgate.net
Electronic Effects: The electronic properties of the aryl groups at the 3,3'-positions also modulate the catalyst's acidity and its interaction with the substrate. Introducing electron-withdrawing groups can increase the Brønsted acidity of the DSI, which can influence reaction rates and the nature of the catalyst-substrate complex. acs.org For example, a BINOL-derived disulfonimide with 4-methyl-3,5-dinitrophenyl substituents at the 3,3'-positions demonstrated high catalytic efficacy in the asymmetric Mukaiyama-Mannich reaction, a success attributed to the electronic nature of these groups. acs.org
Substrate Properties:
The electronic and steric characteristics of the substrate are equally crucial in dictating the stereochemical outcome.
Electronic Effects: The electronic nature of the substrate can affect its basicity and the strength of its interaction with the catalyst. In the asymmetric Mannich reaction of silyl ketene acetals with N-Boc-amino sulfones, it was observed that substrates with electron-donating groups tended to accelerate the reaction. organic-chemistry.org Conversely, substrates bearing electron-withdrawing groups often required higher reaction temperatures to achieve efficient conversion. organic-chemistry.org In the iron-catalyzed hydroboration of N-methyl imines, a substrate with a meta-CF3 group (an electron-withdrawing group) resulted in excellent enantioselectivity (99% ee) at low catalyst loadings. nih.gov
Steric Effects: The steric bulk of the substrate significantly influences how it fits into the chiral pocket of the catalyst. numberanalytics.com In the hydroboration of N-alkyl imines, while meta-substituted substrates were well-tolerated, the introduction of bulky groups at the ortho-position of the imine substrate severely hampered both the reaction conversion and the level of enantiodiscrimination. nih.gov This demonstrates that excessive steric hindrance on the substrate can prevent the optimal orientation required for highly stereoselective transformation. acs.org The interplay between the catalyst's steric features and the substrate's structure is therefore critical; an effective catalytic system requires a good "match" to achieve high levels of stereocontrol. researchgate.net
The following table provides examples of how substrate electronic properties can influence the stereoselectivity of a disulfonimide-catalyzed reaction.
| Substrate (Imine) | Substituent (R) | Electronic Effect | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Imine 2g | m-Me | Electron-donating | 98 | nih.gov |
| Imine 2h | m-Cl | Electron-withdrawing | 98 | nih.gov |
| Imine 2i | m-CF3 | Strongly Electron-withdrawing | 99 | nih.gov |
| Imine 2j | o-Me | Electron-donating (with steric effect) | Low Conversion/Selectivity | nih.gov |
Computational and Theoretical Studies of Disulfonimide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of disulfonimide systems. It offers a balance between computational cost and accuracy, making it suitable for a wide range of investigations.
Conformational and Structural Optimizations
DFT calculations are frequently employed to determine the stable conformations and optimized geometries of disulfonimide molecules. osti.govresearchgate.net By exploring the potential energy surface, researchers can identify the lowest energy structures and understand the factors governing their stability. eurjchem.com For instance, a study on 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide (MPBSA) utilized the B3LYP/6-311++G(d,p) level of theory to obtain an optimized molecular geometry that showed good agreement with experimental X-ray diffraction data. osti.govresearchgate.net Such calculations are crucial for understanding how the molecule's three-dimensional shape influences its reactivity and interactions. eurjchem.com The process of conformational analysis often involves identifying various possible spatial arrangements (conformers) and then using DFT to calculate their relative energies to determine the most stable forms. researchgate.netchemrxiv.org
Molecular Interaction and Binding Energy Assessments
Understanding the non-covalent interactions between disulfonimides and other molecules is critical for their application in catalysis and materials science. mdpi.com DFT calculations can be used to assess the nature and strength of these interactions, including hydrogen bonding and van der Waals forces. rsc.orgacs.org For example, in the context of organocatalysis, the interaction between a disulfonimide catalyst and a substrate can be modeled to elucidate the binding mode and estimate the binding energy. chemrxiv.orgnih.gov
A local energy decomposition (LED) scheme, often used in conjunction with DFT, can break down the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, and dispersion contributions. acs.org This provides a deeper insight into the driving forces behind molecular recognition and complex formation. acs.org Studies have shown that dispersion interactions can play a significant role in the stabilization of complexes involving disulfonimides. rsc.org
| Interaction Type | System | Computational Method | Key Finding |
| Ion-Pair Interaction | Chiral Ion Pair (CIP) | DFT, LED | Free energies of formation are highly exergonic, around -25 kcal/mol. acs.org |
| Hydrogen Bonding | Dimerization of Disulfonimides | DFT | The number and strength of hydrogen bonds determine the relative stability of dimers. rsc.org |
| π-π Stacking | Indole-containing triarylmethanes | DFT | π-π stacking is a key interaction for asymmetric discrimination. chemrxiv.org |
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and donor-acceptor interactions within and between molecules. sustech.edu.cn In disulfonimide systems, NBO analysis can reveal the extent of electron density transfer from occupied bonding orbitals to unoccupied anti-bonding orbitals, which is indicative of hyperconjugative and electrostatic interactions. researchgate.net
Solvation Effects on Molecular Properties and Reactivity
The properties and reactivity of disulfonimides can be significantly influenced by the surrounding solvent. arxiv.org Computational methods, particularly those combining DFT with continuum solvation models like the Polarizable Continuum Model (PCM), are used to investigate these solvation effects. mwjscience.comosti.gov These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the bulk electrostatic effects of the solvent. mdpi.com
Studies have shown that solvent polarity can affect the conformational preferences, electronic properties, and reaction energy barriers of disulfonimide systems. mwjscience.commdpi.com For instance, the HOMO-LUMO energy gap, a measure of chemical reactivity, can change with varying solvent environments. mwjscience.com By performing calculations in different solvents, researchers can predict how a reaction's outcome might change under different experimental conditions. chemrxiv.org More advanced hybrid models that combine explicit solvent molecules with a continuum model can provide an even more accurate description of the solute-solvent interactions. arxiv.org
Molecular Dynamics Simulations for Electrolyte Optimization
Disulfonimide-based salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), are widely used as electrolytes in batteries and other electrochemical devices. Molecular dynamics (MD) simulations are a key computational tool for studying the behavior of these electrolytes at the atomic level. nih.govrsc.org
MD simulations can provide detailed information about the liquid structure, ion transport mechanisms, and the formation of ion aggregates. nih.gov For example, simulations of LiTFSI in acetamide (B32628) have shown that Li+ cations are coordinated by both the TFSI- anions and the solvent molecules. nih.gov These simulations also revealed the existence of different conformations of the TFSI- anion (cis, trans, and gauche) and how their populations change with salt concentration. nih.gov Understanding these structural and dynamic properties is crucial for designing electrolytes with improved ionic conductivity and stability. osti.gov Recent advancements have combined MD with neural network potentials trained on DFT data to achieve quantum chemical accuracy in large-scale simulations of electrolyte solutions. arxiv.org
In Silico Catalyst Design and Machine Learning Applications
The development of new and more efficient disulfonimide-based catalysts has been accelerated by the use of in silico design and machine learning (ML) techniques. beilstein-journals.orgchemrxiv.org These computational approaches allow for the rapid screening of large virtual libraries of potential catalysts, identifying promising candidates for experimental synthesis and testing. acs.orgmdpi.com
Computational Screening for Catalytic Performance
The traditional development of catalysts often relies on extensive experimental screening, an iterative and resource-intensive process of synthesis, testing, and modification. researchgate.net Computational screening has emerged as a powerful strategy to accelerate this process by predicting the reactivity and selectivity of potential catalysts, thereby guiding experimental efforts toward the most promising candidates. researchgate.netresearchgate.net This approach is particularly valuable in the vast chemical space of potential organocatalysts.
Computational workflows are designed to automate the evaluation of catalyst candidates. researchgate.net For instance, the AARON program facilitates these optimizations by interfacing with electronic structure packages, enabling the rapid screening of potential catalysts for both organocatalyzed and transition-metal-catalyzed reactions. researchgate.net The goal is to establish a clear structure-activity relationship, which, for homogeneous molecular catalysts, has reached a level of precision where computational prediction is highly reliable. researchgate.net
In the context of disulfonimides, computational screening has been applied to identify active catalysts for various transformations. For example, in the atroposelective iodination of 2-amino-6-arylpyridines, chiral disulfonimides were computationally screened to find effective catalysts. researchgate.net The process often involves generating a 3D representation of a catalyst scaffold and then using algorithmic methods to select a diverse subset for initial screening. researchgate.net This data-driven approach can significantly reduce the time and resources needed for reaction optimization by more rapidly identifying ideal catalyst designs. researchgate.net
The following table illustrates a conceptual example of how data from a computational screening of disulfonimide catalysts might be presented. The data showcases the predicted performance of different catalyst candidates for a specific reaction.
| Catalyst Candidate | Substituent (R) | Calculated Activation Energy (kcal/mol) | Predicted Conversion Rate (%) |
|---|---|---|---|
| DSI-1 | -CF3 | 18.5 | 95 |
| DSI-2 | -C6H5 | 20.1 | 88 |
| DSI-3 | -NO2 | 17.9 | 98 |
| DSI-4 | -CH3 | 21.5 | 75 |
Prediction of Enantioselectivity
A primary goal in asymmetric catalysis is the development of catalysts that provide high enantioselectivity. Computational methods, particularly Density Functional Theory (DFT) calculations, are instrumental in predicting the enantiomeric excess (e.e.) of a reaction. mdpi.com This is typically achieved by calculating the energies of the transition states that lead to the different enantiomers. The energy difference between the lowest energy transition state for the major enantiomer and the minor enantiomer can be used to predict the e.e. mdpi.com
For example, in a study of a bifunctional thiourea-catalyzed reaction, DFT calculations predicted an e.e. of 97% (S), which was in excellent agreement with the experimentally observed value of 93% e.e. (S). mdpi.com Similar computational procedures have been successfully applied to reactions catalyzed by disulfonimides. researchgate.net
Recent advancements have integrated machine learning (ML) with quantum chemical computations to enhance the prediction of enantioselectivity. nih.govrsc.org These QML (quantum chemical machine learning) models can be trained on DFT-computed data to predict the activation energies and, consequently, the enantioselectivity for a wide range of catalysts. nih.govrsc.org A key challenge is developing molecular representations that can capture the subtle energy differences governing enantioselectivity. nih.govrsc.org Reaction-based molecular representations, which consider the structures of catalytic cycle intermediates, have proven effective. nih.gov Such models have achieved mean absolute errors as low as 0.25 kcal/mol in predicting activation energies relative to DFT computations, enabling the rapid screening of structurally diverse organocatalysts. nih.govrsc.org
Below is a data table representing typical results from a computational study aimed at predicting enantioselectivity for a disulfonimide-catalyzed reaction.
| Catalyst | ΔG‡ (R) (kcal/mol) | ΔG‡ (S) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted e.e. (%) | Experimental e.e. (%) |
|---|---|---|---|---|---|
| (R)-DSI-A | 15.2 | 17.5 | 2.3 | 96 (S) | 94 (S) |
| (R)-DSI-B | 16.8 | 17.1 | 0.3 | 20 (S) | 18 (S) |
| (R)-DSI-C | 14.5 | 16.9 | 2.4 | 97 (S) | 95 (S) |
Theoretical Insights into Acid-Base Behavior and Protonation States
The catalytic activity of Brønsted acids like disulfonimides is fundamentally linked to their acidity and their ability to protonate substrates. nih.govacs.org Theoretical calculations provide crucial insights into these properties, explaining the unique reactivity profiles of DSI catalysts compared to other acid catalysts such as chiral phosphoric acids (CPAs). nih.govacs.org
Disulfonimides are significantly more acidic than CPAs. nih.gov This high acidity leads to the formation of binary complexes with substrates (like imines) that have a high ion-pair character. nih.govacs.org Theoretical and NMR spectroscopic studies have shown that despite the high ion-pair character, weak hydrogen bonds still exist in these complexes. nih.govacs.org The position of the proton in a hydrogen bond depends on the donor's acidity and the acceptor's basicity. acs.org With the highly acidic DSIs, the proton is shifted significantly towards the hydrogen bond acceptor, resulting in a hydrogen-bond-assisted ion pair. acs.org
A key structural feature of disulfonimides is the presence of five potential hydrogen bond acceptors (the nitrogen atom and the four oxygen atoms of the sulfonyl groups). nih.gov This contrasts with CPAs, which have only two primary acceptor sites. nih.gov Theoretical calculations have predicted that while hydrogen bonding to the DSI nitrogen is energetically favorable, structures with hydrogen bonds to the oxygen atoms are also significantly populated. nih.gov This multiplicity of binding sites allows for enormous mobility of the substrate within the catalyst-substrate complex, a flexibility that is thought to contribute to the high reactivity and robustness of DSI catalysts, particularly with challenging substrates like N-alkylimines. nih.gov
Kinetic and acidity data from theoretical studies also suggest that a bifunctional catalytic activation mode is often at play in reactions catalyzed by disulfonimides. researchgate.net Understanding the protonation states of the catalyst and substrate throughout the catalytic cycle is critical for elucidating the reaction mechanism and the origins of stereoselectivity. mdpi.com
The following table compares theoretical acidity data and hydrogen bond characteristics for disulfonimides versus chiral phosphoric acids.
| Brønsted Acid Type | Catalyst Example | Calculated pKa (in DMSO) | H-Bond Character | Number of H-Bond Acceptors |
|---|---|---|---|---|
| Disulfonimide (DSI) | (CF3)2-DSI 1e | ~1.5 | Weak, high ion-pair character | 5 |
| Disulfonimide (DSI) | DSI 1f | ~2.0 | Weak, high ion-pair character | 5 |
| Phosphoric Acid (CPA) | TRIP | ~4.5 | Strong | 2 |
| Phosphoric Acid (CPA) | CPA 1a | ~5.0 | Strong | 2 |
Structural Characterization and Spectroscopic Analysis of Disulfonimides
X-ray Crystallography
X-ray crystallography is an indispensable technique for determining the precise solid-state structure of disulfonimides, offering unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms.
Single-crystal X-ray diffraction has been successfully applied to determine the molecular structures of various disulfonimide compounds. For instance, the crystal structure of N-phenyl-o-benzenedisulfonimide has been characterized, providing detailed insights into its molecular geometry. bilecik.edu.trresearchgate.net Similarly, the structures of a series of five [2.2]paracyclophane disulfonimides, including the parent imide and its N-propyl, N-isopropyl, N-cyclopropyl, and N-phenyl derivatives, have been established through this method. nih.gov These analyses reveal the intricate details of the molecular framework, including the conformation of the sulfonimide ring and the orientation of its substituents.
Crystallographic studies are crucial for identifying and characterizing non-covalent interactions, such as hydrogen bonds, which govern the packing of molecules in the crystal lattice. In the crystal structure of N-phenyl-o-benzenedisulfonimide, analysis revealed the presence of four distinct intermolecular C-H···O hydrogen bonds. bilecik.edu.trresearchgate.net These interactions play a significant role in the supramolecular assembly of the molecules in the solid state. Furthermore, investigations into the complexes formed between chiral disulfonimides (DSIs) and imines have shown that the high acidity of the DSI leads to the formation of ion pairs with very weak hydrogen bonds. nih.gov This weak hydrogen bonding is a key feature influencing the structure and catalytic activity of these systems.
The solid-state conformation of disulfonimides can be significantly influenced by the molecular scaffold to which they are attached. A notable example is found in [2.2]paracyclophane derivatives. X-ray diffraction studies on [2.2]paracyclophane-4,15-disulfonimide and its N-substituted analogues show that the introduction of the disulfonimide bridge induces significant changes in the geometry of the paracyclophane skeleton compared to the parent hydrocarbon. nih.gov A key feature is the rotation of the para-phenylene rings relative to the molecular symmetry plane. In the disulfonimide compounds, these rings are rotated towards each other, a distinct conformational change attributed to the electronic and steric effects of the sulfonyl groups. nih.gov
Table 1: Selected Geometric Parameters of [2.2]Paracyclophane Disulfonimide Derivatives
This table presents key geometric parameters for a series of [2.2]paracyclophane disulfonimides, illustrating the conformational changes in the paracyclophane framework upon substitution at the imide nitrogen. Data was established by single-crystal X-ray diffraction. nih.gov
| Compound Name | N-Substituent | Inter-ring Distance (Å) | Ring Rotation Angle (°) |
| [2.2]Paracyclophane-4,15-disulfonimide | H | 3.09 | 6.5 |
| N-n-propyl-[2.2]paracyclophane-4,15-disulfonimide | n-Propyl | 3.10 | 6.8 |
| N-isopropyl-[2.2]paracyclophane-4,15-disulfonimide | Isopropyl | 3.11 | 7.1 |
| N-cyclopropyl-[2.2]paracyclophane-4,15-disulfonimide | Cyclopropyl | 3.09 | 6.6 |
| N-phenyl-[2.2]paracyclophane-4,15-disulfonimide | Phenyl | 3.12 | 7.5 |
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile tool for characterizing the structure and dynamic properties of disulfonimides in solution. Both ¹H and ¹³C NMR are routinely used for structural confirmation and purity assessment. mdpi.com
Low-temperature NMR spectroscopy has been instrumental in studying the dynamic behavior of disulfonimide complexes in solution. For example, investigations of binary complexes between BINOL-derived chiral disulfonimides (DSI) and N-arylimines revealed the formation of ion pairs. nih.gov These studies showed a fast exchange between the free imine and the complexed E-imine, indicating a rapid dissociation/association process even at 180 K. nih.gov The multiple hydrogen bond acceptor sites on the disulfonimide (the nitrogen and four oxygen atoms) allow for significant mobility of the imine within the complex. nih.gov
Further advanced NMR studies, including NOE and diffusion-ordered spectroscopy (DOSY), have provided evidence for the formation of ternary complexes involving a disulfonimide catalyst, an imine substrate, and a Hantzsch ester reagent. rsc.orgrsc.org These experiments have revealed unexpected hydrogen-bonding patterns, where the expected N–H–N bond between the catalyst and imine can switch to an O–H–N interaction in the ternary complex. rsc.orguni-regensburg.de This conformational flexibility and hydrogen-bond switching are crucial for the catalytic activity of disulfonimides. rsc.org
¹H and ¹³C NMR spectroscopy are primary methods for the initial identification and structural verification of synthesized disulfonimides. The chemical shifts of the protons and carbons are indicative of the electronic environment within the molecule. For aromatic disulfonimides, the protons on the benzene (B151609) rings typically appear in the aromatic region (δ 7.0–9.0 ppm). rsc.org The specific chemical shifts and coupling constants provide detailed information about the substitution pattern. For example, the ¹H NMR spectrum of 4-methyl-N-(p-methyl)-benzene-1,2-disulfonimide (DSI-Me) in CDCl₃ confirmed its proposed structure and correlated well with other reported 1,2-disulfonimides. rsc.org Similarly, the structure of 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide (MPBSA) was characterized using ¹H and ¹³C NMR, with the results showing good agreement with theoretical calculations. researchgate.netrcsi.scienceosti.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Disulfonimides and Precursors
This table provides examples of NMR spectral data used for the characterization of various disulfonimide-related compounds.
| Compound Name | Solvent | Nucleus | Chemical Shifts (ppm) |
| 4-methyl-1,2-benzenedisulfonic acid, sodium salt | D₂O | ¹H | 8.49 (d), 8.05 (d), 7.79 (dd), 2.59 (s, 3H) |
| ¹³C | 142.7, 139.9, 137.3, 133.3, 130.0, 129.7, 20.4 | ||
| N-phenyl-o-benzenedisulfonimide | DMSO-d₆ | ¹H | Experimental values reported bilecik.edu.tr |
| ¹³C | Experimental values reported bilecik.edu.tr | ||
| 4-methyl-N-(p-methyl)-benzene-1,2-disulfonimide (DSI-Me) | CDCl₃ | ¹H | Aromatic protons in the range of 7.7-8.9 ppm rsc.org |
| N-Boc-β³-Amino Ester (product of DSI-catalyzed reaction) | CDCl₃ | ¹H | 7.33 (d), 7.24-7.27 (m), 4.99 (dd), 3.61 (s), 2.68 (dd), 2.57 (dd), 1.48 (s), 0.83 (s), 0.05 (s), 0.03 (s) amazonaws.com |
| ¹³C | 172.7, 147.4, 145.2, 126.6, 126.4, 125.9, 80.0, 57.5, 51.5, 45.0, 27.6, 25.4, 18.0, -4.4, -5.2 amazonaws.com |
Q & A
Q. Basic Research Focus
- In Situ Spectroscopy : Raman spectroscopy to track bond polarization during substrate activation .
- Quench Experiments : Halt reactions at intervals (e.g., 10%, 50% conversion) for GC-MS or LC-MS analysis of intermediates .
How can computational methods guide the design of this compound derivatives with tailored redox properties?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior .
- Molecular Dynamics : Simulate solvent interactions to optimize solubility without compromising catalytic activity .
What experimental design principles mitigate reproducibility challenges in this compound-mediated reactions?
Q. Advanced Research Focus
- Variable Control : Document solvent purity, temperature gradients (±1°C), and catalyst loading (e.g., 1-5 mol%) .
- Open Data Practices : Share raw NMR spectra and chromatograms in supplementary materials to enable cross-lab validation .
How can researchers systematically explore the impact of counterion exchange (e.g., K⁺ vs. H⁺) on this compound’s Brønsted acidity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
